mRNA Target Modulation: Direct Comparison of SID 3712249 vs. In-Class miR-544 Antagomir in MDA-MB-231 Cells
In a direct head-to-head comparison under identical hypoxic conditions in MDA-MB-231 triple-negative breast cancer cells, SID 3712249 demonstrated substantially superior potency relative to a 2′-O-methyl RNA antagomir targeting the same miR-544 pathway. The small molecule SID 3712249 was reported to be 25-fold more potent than the antagomir comparator in modulating downstream targets .
| Evidence Dimension | Downstream target modulation potency |
|---|---|
| Target Compound Data | 25-fold more potent than antagomir comparator |
| Comparator Or Baseline | 2′-O-methyl RNA antagomir (targeting miR-544) |
| Quantified Difference | 25-fold greater potency |
| Conditions | MDA-MB-231 triple-negative breast cancer cells under hypoxic conditions |
Why This Matters
This 25-fold potency advantage directly reduces the required working concentration for achieving pathway modulation, minimizing potential off-target effects and compound consumption costs in long-term cell culture experiments.
